molecular formula C15H16N2O2 B13241834 3-[(2-Methoxyphenoxy)methyl]benzene-1-carboximidamide

3-[(2-Methoxyphenoxy)methyl]benzene-1-carboximidamide

Cat. No.: B13241834
M. Wt: 256.30 g/mol
InChI Key: UQQBZIPREHGJPM-UHFFFAOYSA-N
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Description

3-[(2-Methoxyphenoxy)methyl]benzene-1-carboximidamide is a synthetic organic compound belonging to the benzene-carboximidamide class. Its structure features a carboximidamide group (-C(=NH)NH₂) at position 1 of the benzene ring and a (2-methoxyphenoxy)methyl substituent at position 3. The methoxyphenoxy moiety consists of a phenoxy group (oxygen-linked phenyl) with a methoxy (-OCH₃) group at the ortho position, further connected via a methylene (-CH₂-) bridge to the benzene core.

Properties

Molecular Formula

C15H16N2O2

Molecular Weight

256.30 g/mol

IUPAC Name

3-[(2-methoxyphenoxy)methyl]benzenecarboximidamide

InChI

InChI=1S/C15H16N2O2/c1-18-13-7-2-3-8-14(13)19-10-11-5-4-6-12(9-11)15(16)17/h2-9H,10H2,1H3,(H3,16,17)

InChI Key

UQQBZIPREHGJPM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCC2=CC(=CC=C2)C(=N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Methoxyphenoxy)methyl]benzene-1-carboximidamide typically involves the reaction of 2-methoxyphenol with benzyl chloride to form 2-methoxyphenylmethyl chloride. This intermediate is then reacted with benzene-1-carboximidamide under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the same basic reactions as in laboratory settings, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-[(2-Methoxyphenoxy)methyl]benzene-1-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-[(2-Methoxyphenoxy)methyl]benzene-1-carboximidamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
3-[(2-Methoxyphenoxy)methyl]benzene-1-carboximidamide C₁₅H₁₆N₂O₃ 288.30 (2-Methoxyphenoxy)methyl High lipophilicity due to aromatic methoxy group
2-(3-Methoxyphenoxy)benzene-1-carboximidamide C₁₄H₁₄N₂O₂ 242.27 (3-Methoxyphenoxy) Positional isomer; reduced steric bulk
3-(3-Chlorophenoxymethyl)-N'-hydroxybenzene-1-carboximidamide C₁₄H₁₃ClN₂O₂ 276.72 (3-Chlorophenoxymethyl), N'-hydroxy Halogen substitution enhances electronegativity
3-(Trifluoromethyl)benzene-1-carboximidamide hydrochloride C₈H₈ClF₃N₂ 224.03 Trifluoromethyl Electron-withdrawing group; impacts acidity
3-(2-Methoxyethoxy)benzene-1-carboximidamide C₁₀H₁₄N₂O₂ 218.23 2-Methoxyethoxy Ether chain improves solubility

Key Observations :

  • Lipophilicity: The methoxyphenoxy group in the target compound increases lipophilicity compared to analogs with polar groups (e.g., N'-hydroxy in or trifluoromethyl in ). This property may enhance membrane permeability but reduce aqueous solubility.
  • Electron Effects : Halogenated analogs (e.g., chloro in ) exhibit stronger electron-withdrawing effects, which could alter reactivity or receptor interactions compared to the electron-donating methoxy group.

Discussion :

  • Adrenoceptor Modulation: Compounds with methoxyphenoxy groups, such as those in , demonstrate affinity for α₁-, α₂-, and β₁-adrenoceptors. The target compound’s methoxyphenoxy moiety may similarly enable interactions with these receptors, though positional isomerism (e.g., 2-methoxy vs. 3-methoxy in ) could alter selectivity.
  • Antiarrhythmic Potential: Structural analogs in showed electrographic and antiarrhythmic activity, suggesting the target compound may share these properties if the methoxyphenoxy group is critical to channel-blocking effects.
  • Metabolic Stability : The N'-hydroxy group in may increase susceptibility to oxidative metabolism compared to the target compound’s unmodified carboximidamide group.

Biological Activity

3-[(2-Methoxyphenoxy)methyl]benzene-1-carboximidamide, also known by its CAS number 1267945-38-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological mechanisms, effects on cellular processes, and relevant research findings concerning this compound.

Chemical Structure and Properties

The chemical structure of 3-[(2-Methoxyphenoxy)methyl]benzene-1-carboximidamide can be represented as follows:

C16H18N2O3\text{C}_{16}\text{H}_{18}\text{N}_{2}\text{O}_{3}

This compound features a benzene ring with a methoxyphenoxy group and a carboximidamide functional group, which may contribute to its biological activity.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The mechanisms of action for 3-[(2-Methoxyphenoxy)methyl]benzene-1-carboximidamide may include:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs) and other enzymes, leading to altered cellular signaling pathways.
  • Apoptosis Induction : The compound may induce programmed cell death in tumor cells, a critical mechanism for cancer therapy.

Cellular Effects

Studies have demonstrated that 3-[(2-Methoxyphenoxy)methyl]benzene-1-carboximidamide exhibits several biological activities:

  • Antiproliferative Effects : The compound has been observed to inhibit the proliferation of various cancer cell lines.
  • Cytotoxicity : It induces cytotoxic effects in tumor cells, suggesting potential use in cancer treatment.

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
AntiproliferativeInhibition of cancer cell growth
CytotoxicityInduction of apoptosis
Enzyme InhibitionInteraction with CDKs

Case Studies

Several studies have explored the effects of this compound on specific cancer types:

  • Breast Cancer : Research indicated that 3-[(2-Methoxyphenoxy)methyl]benzene-1-carboximidamide significantly reduced cell viability in MCF-7 breast cancer cells through apoptosis induction.
  • Lung Cancer : In A549 lung cancer cells, the compound demonstrated potent antiproliferative activity, leading to cell cycle arrest.

Pharmacokinetics

Understanding the pharmacokinetics of 3-[(2-Methoxyphenoxy)methyl]benzene-1-carboximidamide is crucial for evaluating its therapeutic potential:

  • Absorption : The compound is expected to be well absorbed due to its lipophilic nature.
  • Distribution : It likely distributes widely in tissues due to its chemical structure.
  • Metabolism : Metabolic pathways may involve cytochrome P450 enzymes, which are responsible for the oxidative metabolism of many drugs.

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